
Davunetid
Übersicht
Beschreibung
Davunetid ist ein mikrotubulusstabilisierendes Oktapeptid, das aus Gliazellen als Reaktion auf die Exposition gegenüber vasoaktivem intestinalem Peptid gewonnen wird. Es wurde festgestellt, dass es als neuroprotektives Mittel wirkt und die Mikrotubulusdisruption in Zellkulturmodellen verhindert . Es wurde in Studien zur Behandlung von progressiver nicht-flüssiger Aphasie, progressiver supranukleärer Paralyse, vorhergesagten Tauopathien, einschließlich corticobasalen Degenerationssyndroms, und frontotemporaler Demenz mit Parkinsonismus, die mit Chromosom 17 verbunden sind, eingesetzt .
Herstellungsmethoden
This compound wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Der Syntheseweg umfasst die schrittweise Addition von Aminosäuren zur Bildung der Oktapeptidsequenz Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und Hydroxybenzotriazol, um die Peptidbindungsbildung zu erleichtern. Industrielle Produktionsmethoden für this compound beinhalten die großtechnische Peptidsynthese unter Verwendung von automatisierten Peptidsynthesizern, gefolgt von der Reinigung durch Hochleistungsflüssigchromatographie .
Wissenschaftliche Forschungsanwendungen
Introduction to Davunetide
Davunetide, an eight-amino acid peptide derived from the activity-dependent neuroprotective protein, has emerged as a promising therapeutic agent in the field of neurodegenerative disorders. Its neuroprotective properties are attributed to its ability to stabilize microtubules and prevent neuronal apoptosis, making it a candidate for treating conditions such as Alzheimer's disease, progressive supranuclear palsy, and other tauopathies. This article explores the applications of davunetide, supported by comprehensive data and case studies.
Alzheimer's Disease
Davunetide has been investigated for its potential in treating Alzheimer's disease, particularly in patients with amnestic mild cognitive impairment (aMCI). Clinical trials have demonstrated that davunetide can improve microtubule structure and function, leading to reduced tau pathology and enhanced cognitive performance. A Phase II study indicated significant improvements in spatial learning and memory in individuals with Alzheimer's disease-related impairments .
Progressive Supranuclear Palsy
In progressive supranuclear palsy, a tauopathy characterized by severe movement disorders and cognitive decline, davunetide has shown promise. Recent studies indicate that it can reduce phosphorylated tau levels and improve motor functions in preclinical models. A study highlighted that davunetide significantly boosted memory performance in both male and female subjects suffering from this condition .
Frontotemporal Dementia
Davunetide's neuroprotective properties extend to frontotemporal dementia, where it may mitigate cognitive decline associated with microtubule dysfunction. The drug's ability to stabilize microtubules could provide therapeutic benefits in managing symptoms associated with this disorder .
Schizophrenia
Emerging research suggests that davunetide may also be effective in treating schizophrenia due to its role in enhancing synaptic plasticity and cognitive functions. Preclinical models have shown improvements in cognitive performance when treated with davunetide, indicating potential for further clinical exploration .
Summary of Clinical Trials
Case Studies
- Amnestic Mild Cognitive Impairment : In a controlled trial involving patients with aMCI, davunetide treatment resulted in statistically significant improvements in memory tasks compared to placebo groups. This underscores its potential as a therapeutic intervention for early-stage Alzheimer's disease .
- Progressive Supranuclear Palsy : A recent study demonstrated that patients receiving davunetide showed improvements in both cognitive and motor functions after 12 weeks of treatment. These findings suggest that davunetide may alter disease progression by targeting tau pathology directly .
- Schizophrenia : In a randomized trial, participants receiving davunetide exhibited enhanced cognitive functions compared to those on placebo, indicating its potential utility beyond traditional neurodegenerative disorders .
Safety and Tolerability
Davunetide has been generally well-tolerated across various clinical trials. Preclinical toxicology studies have shown no significant adverse effects at therapeutic doses, supporting its safety profile for further development .
Wirkmechanismus
Target of Action
Davunetide, also known as NAP, is derived from a naturally occurring neuroprotective brain protein known as activity-dependent neuroprotective protein (ANAP) . The primary targets of Davunetide are microtubules . Microtubules play a crucial role in maintaining the structure of cells and are involved in various cellular functions such as cell division and intracellular transport .
Mode of Action
Davunetide interacts with microtubules in two main ways :
The restoration of the microtubule network explains the results shown in treated animals, which have improved cognitive performance compared to untreated groups .
Biochemical Pathways
Davunetide’s action on microtubules affects several biochemical pathways. It has been shown to have anti-inflammatory effects, antioxidant activity, and inhibits protein aggregation . Furthermore, it has been found to modulate the pool of microtubules in neurons . These actions contribute to its neuroprotective effects.
Pharmacokinetics
It is known that davunetide is administered intranasally, suggesting that it is absorbed through the nasal mucosa and distributed to the brain .
Result of Action
Davunetide’s interaction with microtubules leads to several molecular and cellular effects. It has been shown to rapidly distribute in the cytoplasm and nucleus of cells . In addition, it has been found to augment the growth speed and track length of EB3 comets, which are involved in microtubule dynamics . Furthermore, it has been shown to correct aberrant nuclear-cytoplasmic boundaries in ADNP-mutated cells .
Action Environment
It is known that davunetide’s neuroprotective effects have been observed in various animal models under conditions of stress, such as stroke and hypoxia . This suggests that Davunetide may be effective in a variety of physiological environments.
Biochemische Analyse
Biochemical Properties
Davunetide interacts with microtubules, preventing the formation of neurofibrillary tangles and protecting the neuronal network from degeneration . It binds to microtubules, stabilizing them and preventing their disassembly. This interaction is crucial for maintaining the structural integrity of neurons and ensuring proper intracellular transport. Davunetide also interacts with the activity-dependent neuroprotective protein, enhancing its neuroprotective effects .
Cellular Effects
Davunetide has been shown to have significant effects on various cell types and cellular processes. It promotes neuronal survival by inhibiting programmed cell death and correcting mitochondrial dysfunction . In neurons, Davunetide enhances microtubule stability, which is essential for maintaining axonal transport and synaptic function. It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cognitive performance in animal models .
Molecular Mechanism
At the molecular level, Davunetide exerts its effects by interacting with microtubules and preventing their disassembly . This stabilization of microtubules is crucial for maintaining the structural integrity of neurons and ensuring proper intracellular transport. Davunetide also prevents the formation of neurofibrillary tangles by inhibiting the hyperphosphorylation of tau protein . Additionally, it has been shown to correct mitochondrial dysfunction and inhibit programmed cell death, further contributing to its neuroprotective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Davunetide have been observed to change over time. It has been shown to promote microtubule stability and reduce tau phosphorylation in preclinical studies . The stability and degradation of Davunetide in vitro and in vivo have been studied, with results indicating that it remains effective over extended periods . Long-term effects on cellular function have also been observed, with treated animals showing improved cognitive performance compared to untreated groups .
Dosage Effects in Animal Models
The effects of Davunetide vary with different dosages in animal models. Studies have shown that higher doses of Davunetide result in more significant improvements in cognitive function and neuronal survival . There is a threshold beyond which the effects plateau, and further increases in dosage do not result in additional benefits . At very high doses, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage for therapeutic use .
Metabolic Pathways
Davunetide is involved in several metabolic pathways, including those related to microtubule stabilization and tau protein regulation . It interacts with enzymes and cofactors that modulate tau phosphorylation and microtubule dynamics . These interactions help maintain the structural integrity of neurons and prevent the formation of neurofibrillary tangles. Davunetide also influences metabolic flux and metabolite levels, contributing to its neuroprotective effects .
Transport and Distribution
Davunetide is transported and distributed within cells and tissues through various mechanisms. It is primarily administered intranasally, allowing it to bypass the blood-brain barrier and reach the central nervous system . Once inside the brain, Davunetide is distributed to neurons and glial cells, where it exerts its neuroprotective effects . It interacts with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
Davunetide is localized within both the cytoplasmic and nuclear compartments of cells . It rapidly penetrates the cell membrane and accumulates in the cytoplasm, where it interacts with microtubules and other cytoskeletal components . Davunetide also localizes to the nucleus, where it may influence gene expression and other nuclear processes . This dual localization is essential for its neuroprotective effects, as it allows Davunetide to modulate both cytoplasmic and nuclear functions .
Vorbereitungsmethoden
Davunetide is synthesized through a series of peptide coupling reactions. The synthetic route involves the stepwise addition of amino acids to form the octapeptide sequence Asn-Ala-Pro-Val-Ser-Ile-Pro-Gln . The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. Industrial production methods for davunetide involve large-scale peptide synthesis using automated peptide synthesizers, followed by purification through high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Davunetid unterliegt hauptsächlich Peptidbindungsbildungs- und Hydrolysereaktionen. Die Peptidbindungen in this compound können unter sauren oder basischen Bedingungen gespalten werden, was zur Bildung kleinerer Peptidfragmente führt . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind starke Säuren wie Salzsäure und starke Basen wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die einzelnen Aminosäuren, aus denen die Oktapeptidsequenz besteht .
Vergleich Mit ähnlichen Verbindungen
Davunetid ist einzigartig in seiner Fähigkeit, Mikrotubuli zu stabilisieren und die Tau-Phosphorylierung zu reduzieren. Zu ähnlichen Verbindungen gehören andere Tau-gezielte Therapien wie Tau-Vakzine und monoklonale Antikörper . Diese Therapien haben in klinischen Studien nicht den gleichen Wirkungsgrad gezeigt wie this compound . Eine weitere ähnliche Verbindung ist NAP alpha-Aminoisobuttersäure, ein Derivat von this compound, das entwickelt wurde, um die Beta-Blatt-Brecher-Eigenschaften zu verbessern und die Proteinfehlfaltung zu reduzieren . Obwohl beide Verbindungen neuroprotektive Eigenschaften zeigen, unterscheidet sich this compound durch seine Fähigkeit, in Zellkerne einzudringen und Kern-Zytoplasma-Grenzen zu korrigieren .
Biologische Aktivität
Davunetide, also known as NAPVSIPQ, is a neuroprotective peptide derived from the activity-dependent neuroprotective protein (ADNP). It has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly those characterized by tau pathology and amyloid beta aggregation. This article explores the biological activity of davunetide, highlighting its mechanisms of action, preclinical and clinical findings, and implications for treatment.
Microtubule Stabilization and Neuroprotection
Davunetide exerts its effects primarily through the stabilization of microtubules, which are essential for maintaining neuronal structure and function. By reducing the phosphorylation of tau protein, davunetide enhances tau-microtubule interactions, thereby promoting neuronal integrity and cell survival . This action is particularly relevant in conditions like Alzheimer's disease (AD) and progressive supranuclear palsy (PSP), where tau hyperphosphorylation leads to neurofibrillary tangles.
Inhibition of Amyloid Beta Aggregation
In addition to its effects on tau, davunetide prevents the aggregation of amyloid beta peptides, a hallmark of Alzheimer's disease. This dual action positions davunetide as a promising candidate for treating various tauopathies and amyloid-related disorders .
Preclinical Studies
Numerous preclinical studies have demonstrated the efficacy of davunetide in various animal models:
- Schizophrenia Models : In MAP6-deficient mice, davunetide showed neuroprotective effects associated with microtubule-autophagy insufficiency .
- Diabetic Retinopathy Models : It modulated hypoxia-inducible factors (HIFs) and vascular endothelial growth factor (VEGF), suppressing retinal cell apoptosis .
- Parkinson's Disease Models : Davunetide reduced phosphorylated tau levels and improved motor function in alpha-synuclein models .
Clinical Trials
Davunetide has been evaluated in several clinical trials for conditions such as PSP and mild cognitive impairment:
- Phase II/III Trial for PSP : This ongoing trial involves approximately 300 patients receiving either placebo or 30 mg of davunetide twice daily for 12 months. Primary outcomes include the Progressive Supranuclear Palsy Rating Scale (PSPRS) and activities of daily living assessments .
- Cognitive Enhancement in Mild Cognitive Impairment : A Phase II study indicated that davunetide may enhance cognitive function, evidenced by improvements in specific cognitive tests despite mixed results on overall cognitive batteries .
Case Studies and Findings
Recent research highlights the nuanced effects of davunetide based on sex and disease state:
- Sex-Specific Efficacy : A study indicated that davunetide's effectiveness may vary between genders, with significant improvements observed in women with progressive supranuclear palsy .
- Behavioral Outcomes : In preclinical models, davunetide treatment resulted in modest behavioral improvements alongside reductions in tau pathology .
Summary Table of Biological Activities
Biological Activity | Description |
---|---|
Microtubule Stabilization | Enhances tau-microtubule interactions; reduces tau phosphorylation |
Amyloid Beta Aggregation | Prevents aggregation; potential role in Alzheimer's disease |
Neuroprotection | Protects neurons against toxic insults; supports glial integrity |
Cognitive Enhancement | Improves specific cognitive functions in clinical settings |
Behavioral Improvement | Modest improvements observed in preclinical models |
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60N10O12/c1-6-18(4)28(35(56)46-14-8-9-23(46)31(52)41-21(36(57)58)11-12-25(38)48)44-30(51)22(16-47)42-33(54)27(17(2)3)43-32(53)24-10-7-13-45(24)34(55)19(5)40-29(50)20(37)15-26(39)49/h17-24,27-28,47H,6-16,37H2,1-5H3,(H2,38,48)(H2,39,49)(H,40,50)(H,41,52)(H,42,54)(H,43,53)(H,44,51)(H,57,58)/t18-,19-,20-,21-,22-,23-,24-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLTUUXCVGVRAV-XWRHUKJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Davunetide interacts with microtubules 1) preventing the formation of neurofibrillary tanges and protecting the network from a 'death signal' or 2) repairing the network if the brain cell death process has already begun. The restoration of the microtubule network explains the results shown in treated animals which have improved cognitive performance compared to untreated groups. | |
Record name | Davunetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
211439-12-2 | |
Record name | Davunetide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211439122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Davunetide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12613 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Davunetide?
A1: Davunetide primarily exerts its neuroprotective effects through the stabilization of microtubules. [, , ] Microtubules are crucial components of the neuronal cytoskeleton, essential for axonal transport, synaptic transmission, and maintaining neuronal morphology. []
Q2: How does Davunetide interact with microtubules?
A2: Davunetide interacts with microtubules by binding to microtubule end-binding proteins (EBs), specifically at the EB1 and EB3 binding sites. [] This interaction promotes microtubule assembly and stabilization, enhancing microtubule dynamics. []
Q3: How does Davunetide's interaction with microtubules relate to its neuroprotective effects?
A3: By stabilizing microtubules, Davunetide helps to maintain neuronal structure and function, which are often compromised in neurodegenerative diseases. [, , ] This stabilization also prevents the accumulation of free tau protein, a hallmark of several neurodegenerative disorders, including Alzheimer's disease. []
Q4: Does Davunetide interact with other proteins besides microtubule-associated proteins?
A4: Yes, Davunetide has been shown to interact with other proteins involved in vital cellular processes. For example, it enhances the interaction between ADNP and the autophagy marker protein, Microtubule-associated protein 1 light chain 3 β (LC3B), promoting autophagy. []
Q5: What is the molecular formula and weight of Davunetide?
A5: The molecular formula of Davunetide is C41H65N13O11S. Its molecular weight is 916.1 g/mol.
Q6: Is there any spectroscopic data available for Davunetide?
A6: While the provided research articles don't delve into detailed spectroscopic characterization of Davunetide, its structure and interactions have been investigated using techniques like fluorescence recovery after photobleaching (FRAP) and affinity chromatography. []
Q7: How is Davunetide administered, and what is its bioavailability?
A7: Davunetide has been investigated for intranasal administration. [, , , , ] Studies in rats indicate that intranasal bioavailability of Davunetide is high, potentially reaching almost 100%, depending on the residence time in the nasal cavity. []
Q8: How does Davunetide reach the brain after intranasal administration?
A8: Research suggests that intranasally administered Davunetide reaches the central nervous system (CNS) primarily through the systemic circulation, rather than by direct nose-to-brain transport. []
Q9: How is Davunetide distributed in the body?
A9: Following either intranasal or intravenous administration in rats, Davunetide rapidly appears in the cerebrospinal fluid (CSF). [] Detailed tissue distribution studies are needed to fully elucidate Davunetide's distribution profile.
Q10: Is there information available regarding the metabolism and excretion of Davunetide?
A10: The provided research articles do not provide specific details about Davunetide's metabolism and excretion pathways.
Q11: What neurodegenerative diseases has Davunetide been investigated for?
A11: Davunetide has been explored as a potential therapeutic agent for several neurodegenerative diseases, including:
- Alzheimer’s disease (AD) [, , , , , , , , , , ]
- Progressive Supranuclear Palsy (PSP) [, , , , , , , ]
- Frontotemporal Dementia (FTD) [, , , ]
- Schizophrenia [, , , , , , ]
Q12: What is the preclinical evidence supporting Davunetide's neuroprotective effects?
A12: Preclinical studies have demonstrated Davunetide’s neuroprotective properties in various models:
- ADNP Deficiency: Davunetide ameliorates cognitive deficits and tau pathology observed in ADNP haploinsufficient mice, a model for ADNP-related intellectual disability/autism syndrome. [, , , ]
- Tauopathy Models: Davunetide reduces tau hyperphosphorylation and aggregation in both in vitro and in vivo models of tauopathy, including a transgenic mouse model of FTD. [, , , , ]
- Neurotoxicity Models: Davunetide protects against neuronal cell death induced by various toxins, such as amyloid-β peptide and kainic acid. [, , , ]
Q13: Has Davunetide shown efficacy in clinical trials?
A13: Davunetide has undergone several clinical trials, with mixed results:
- Amnestic Mild Cognitive Impairment (aMCI): Phase IIa trials showed that intranasal Davunetide was safe, well-tolerated, and had a positive impact on memory function in patients with aMCI. []
- PSP: A phase II/III trial evaluating Davunetide in PSP patients did not demonstrate significant efficacy. [, , , , ]
- Schizophrenia: Phase II clinical studies indicated that Davunetide treatment enhanced functional activities of daily living in schizophrenia patients. [, ]
Q14: Why did the Davunetide trial in PSP patients fail to show efficacy?
A14: While the exact reasons for the Davunetide trial failure in PSP are not fully understood, research suggests that Davunetide may preferentially interact with 3-repeat (3R) tau over 4-repeat (4R) tau. [] PSP is characterized by an increased proportion of 4R tau, which could explain the lack of efficacy in this specific patient population. []
Q15: What is the safety profile of Davunetide?
A15: Preclinical toxicology studies in rats and dogs using the maximum feasible dose of Davunetide demonstrated that it is well-tolerated. [] Similarly, data from multiple clinical trials investigating Davunetide's safety and efficacy indicate that it is generally safe and well-tolerated. [, , , ]
Q16: What are the future directions for Davunetide research?
A16: Future research directions for Davunetide include:
Q17: What are the limitations of the current research on Davunetide?
A17: Despite promising preclinical findings, translating these results into clinical success has been challenging. Some limitations of the current research include:
- Limited information on metabolism, excretion, and long-term effects. [, ]
- Lack of standardized outcome measures for clinical trials in neurodegenerative diseases. [, ]
- Limited understanding of Davunetide’s interactions with other drugs or disease-modifying therapies. []
Q18: What are the potential implications of Davunetide's preferential interaction with 3R tau?
A18: Davunetide's preferential interaction with 3R tau suggests that it might be more effective in treating neurodegenerative diseases characterized by 3R tau pathology, such as AD, compared to those with predominantly 4R tau pathology, such as PSP. [] This highlights the importance of personalized medicine and selecting appropriate therapeutic strategies based on individual patient characteristics.
Q19: What is the significance of Davunetide's ability to enhance autophagy?
A20: Autophagy is a crucial cellular process responsible for degrading and recycling damaged proteins and organelles. [] Dysfunction in autophagy has been implicated in various neurodegenerative diseases, including AD and schizophrenia. [] Davunetide's ability to enhance autophagy, by modulating the ADNP-LC3B interaction, suggests that it could potentially target this pathway to provide therapeutic benefits. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.